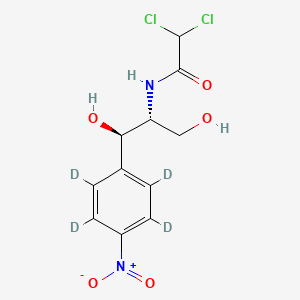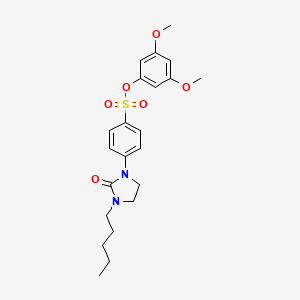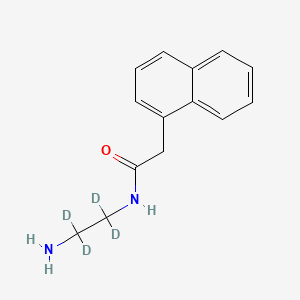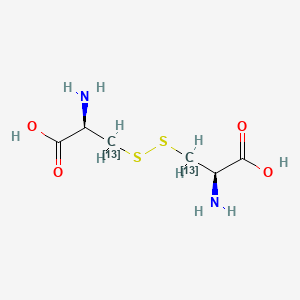![molecular formula C14H9NO4S2 B12403619 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is a chemical compound known for its significant biological and pharmaceutical activities. It is a potent and specific inhibitor of pyruvate kinase, an enzyme that plays a crucial role in glycolysis . The compound’s structure includes a benzothiazole ring fused with a benzoic acid moiety, making it a unique and valuable molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide (CuI) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including Ullmann-Goldberg coupling reactions. These methods are optimized for high yield and purity, often using cost-effective catalysts and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiazole compounds .
Applications De Recherche Scientifique
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid has a wide range of scientific research applications:
Mécanisme D'action
The compound exerts its effects by binding to the active site of pyruvate kinase, inhibiting its activity. This inhibition disrupts the glycolytic pathway, leading to reduced energy production in cells. The molecular targets include the lysine residues at the enzyme’s active site, which are crucial for its catalytic function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities but lacks the benzoic acid moiety.
Benzothiadiazine-1,1-dioxide: Shares the benzothiazole ring but has different substituents, leading to varied biological activities.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives, with distinct chemical properties.
Uniqueness
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is unique due to its dual functional groups, which confer both inhibitory and reactive properties. This makes it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H9NO4S2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid |
InChI |
InChI=1S/C14H9NO4S2/c16-14(17)9-5-1-3-7-11(9)20-13-10-6-2-4-8-12(10)21(18,19)15-13/h1-8H,(H,16,17) |
Clé InChI |
CMJAMIDDDWHBJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)





![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)




